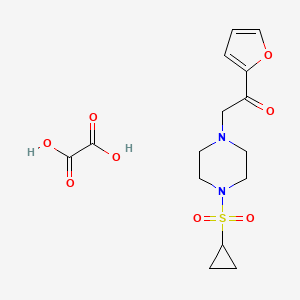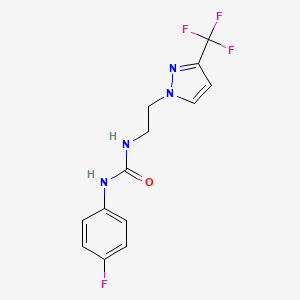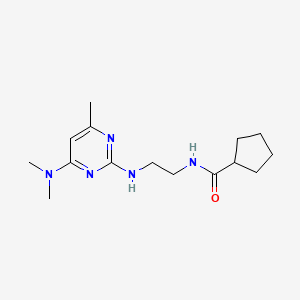
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and to the rest of the molecule .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-Dimethylaminopyridine (DMAP) can be prepared in a two-step procedure from pyridine, which is first oxidized to 4-pyridylpyridinium cation. This cation then reacts with dimethylamine .
Chemical Reactions Analysis
The compound contains functional groups that are known to participate in a variety of chemical reactions. For example, the dimethylamino group is a useful nucleophilic catalyst for a variety of reactions .
Applications De Recherche Scientifique
Stimuli-Responsive Polymersomes
The compound is used in the synthesis of stimuli-responsive polymersomes of poly [2- (dimethylamino) ethyl methacrylate]-b-polystyrene . These polymersomes are considered a more robust option to liposomes and can respond to pH, temperature, and other conditions . They are currently being studied as drug delivery systems or as nanoreactors .
pH and Temperature-Responsive Groups
The compound is used to develop new materials with pH and temperature-responsive groups . These materials are characterized by GPC, 1 H-NMR, and FTIR . The ionization equilibrium of the PDMAEMA amino groups on the polymersomes was analyzed by potentiometric titration and Zeta potential measurements .
Drug Delivery Systems
The compound is used in the development of drug delivery systems . The hydrodynamic radius of the polymersomes in different pH and temperatures was analyzed by DLS . Entrapment of an electron paramagnetic resonance probe indicated the presence of a hydrophilic inner core .
Gene Delivery Systems
The compound is used in the development of gene delivery systems . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for gene delivery .
Nanoreactors
The compound is used in the development of nanoreactors . These polymersomes with dual stimulus–response (i.e., pH and temperature) may be a platform for nanoreactors .
Co-Loaded with Quercetin and DNA
The compound is used in the development of amphiphilic block copolymer micelles co-loaded with quercetin and DNA . The drug-loaded nanoparticles were further used to form micelleplexes in aqueous media through electrostatic interactions with DNA .
Physico-Chemically Characterized Nanoaggregates
The compound is used in the development of physico-chemically characterized nanoaggregates . The obtained nanoaggregates—empty and drug-loaded micelles as well as the micelleplexes intended for simultaneous DNA and drug codelivery—were physico-chemically characterized .
8. Potential Application as Drug Delivery Systems The compound is used in the development of potential application as drug delivery systems . Initial in vitro evaluations were performed, indicating the potential application of the novel polymer nanocarriers as drug delivery systems .
Propriétés
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-11-10-13(20(2)3)19-15(18-11)17-9-8-16-14(21)12-6-4-5-7-12/h10,12H,4-9H2,1-3H3,(H,16,21)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTPLMRNCMMBAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2CCCC2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(2-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2879089.png)
![N-(2,4-dimethoxyphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2879090.png)
![(E)-4-(Dimethylamino)-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]but-2-enamide](/img/structure/B2879091.png)
![(4-(4-(1H-pyrrol-1-yl)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2879093.png)
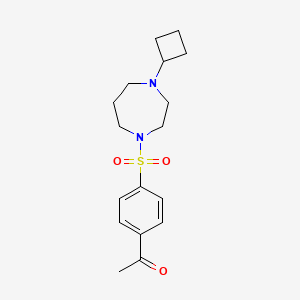
![N-(p-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879097.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)
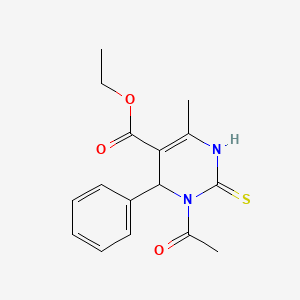
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)
